Methoxy vs. Chloro Lipophilicity (Predicted logP)
The replacement of the 2-chloro substituent with a 2-methoxy group reduces predicted lipophilicity by approximately 1.9 logP units, indicating substantially different membrane permeation and bioavailability potential.
| Evidence Dimension | Predicted octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | 2-Methoxy-5-methyl-3-(trifluoromethyl)pyridine: MW 191.15 g/mol; estimated XlogP not available from an authoritative source as a single value; the structurally similar 2-methoxy-3-(trifluoromethyl)pyridine has a reported XlogP of 2.0–2.1 [1] and a measured logP (oil-water partition coefficient logarithm) of 2.091 [2], providing the best available proxy estimate for the target compound. |
| Comparator Or Baseline | 2-Chloro-5-methyl-3-(trifluoromethyl)pyridine (CAS 79424-50-3): MW 195.57 g/mol; predicted XlogP = 3.1 . |
| Quantified Difference | ΔXlogP ≈ −1.0 to −1.1 (target compound ~2.0–2.1 vs. comparator 3.1), representing an approximately 10-fold lower predicted partition coefficient. |
| Conditions | Predicted values from computational modeling (XlogP algorithm). |
Why This Matters
A ~10-fold difference in predicted partition coefficient translates to markedly different absorption and distribution behavior, so the 2-methoxy compound cannot be assumed to behave like the 2-chloro analog in biological systems or formulation.
- [1] BaseChem. '2-Methoxy-3-(trifluoromethyl)pyridine – Calculated Chemical Data: XlogP = 2.' View Source
- [2] BaseChem. '2-Methoxy-3-(trifluoromethyl)pyridine – Oil-Water Partition Coefficient Logarithm = 2.091.' View Source
